1-(3,4-Dimethoxy-pyridin-2-ylmethyl)-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxy-pyridin-2-ylmethyl)-piperazine is a heterocyclic compound that features a piperazine ring substituted with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxy-pyridin-2-ylmethyl)-piperazine typically involves the reaction of 3,4-dimethoxy-2-pyridinemethanol with piperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent such as dichloromethane (DCM) and a base like triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxy-pyridin-2-ylmethyl)-piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be further functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
1-(3,4-Dimethoxy-pyridin-2-ylmethyl)-piperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxy-pyridin-2-ylmethyl)-piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies on its binding affinity and specificity are essential to understand its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethoxy-4-nitrophenyl)piperidine: Another piperazine derivative with different substituents on the aromatic ring.
1-Aryl-3-(pyridin-2-ylmethyl)thio]phenyl}urea derivatives: Compounds with similar pyridine moieties but different functional groups.
Uniqueness
1-(3,4-Dimethoxy-pyridin-2-ylmethyl)-piperazine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of methoxy groups may enhance its solubility and interaction with biological targets.
Properties
Molecular Formula |
C12H19N3O2 |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
1-[(3,4-dimethoxypyridin-2-yl)methyl]piperazine |
InChI |
InChI=1S/C12H19N3O2/c1-16-11-3-4-14-10(12(11)17-2)9-15-7-5-13-6-8-15/h3-4,13H,5-9H2,1-2H3 |
InChI Key |
JMSFPYIRNSEJSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)CN2CCNCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.